Ethyl (1-cyano-3,4-dihydro-1H-2-benzothiopyran-1-yl)acetate
Description
Ethyl (1-cyano-3,4-dihydro-1H-2-benzothiopyran-1-yl)acetate is a chemical compound that belongs to the class of benzothiopyran derivatives
Properties
CAS No. |
62525-47-7 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 2-(1-cyano-3,4-dihydroisothiochromen-1-yl)acetate |
InChI |
InChI=1S/C14H15NO2S/c1-2-17-13(16)9-14(10-15)12-6-4-3-5-11(12)7-8-18-14/h3-6H,2,7-9H2,1H3 |
InChI Key |
GKXHPOKWZUSXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(C2=CC=CC=C2CCS1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-cyano-3,4-dihydro-1H-2-benzothiopyran-1-yl)acetate typically involves the reaction of 2-benzothiopyran with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-cyano-3,4-dihydro-1H-2-benzothiopyran-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (1-cyano-3,4-dihydro-1H-2-benzothiopyran-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl (1-cyano-3,4-dihydro-1H-2-benzothiopyran-1-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1-cyano-3,4-dihydro-1H-2-benzothiopyran-1-yl)acetate:
2-Benzothiopyran derivatives: A broader class of compounds with diverse biological activities.
Uniqueness
Ethyl (1-cyano-3,4-dihydro-1H-2-benzothiopyran-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and ethyl ester groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications.
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